3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a 1,1-dioxothiazinan-2-yl moiety. Benzenesulfonamides are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Chloroacetamide Derivative: The initial step involves the preparation of a chloroacetamide derivative.
Intramolecular Cyclization: The chloroacetamide derivative undergoes an intramolecular cyclization rearrangement reaction when treated with ammonium, leading to the formation of the thiazol-4-one scaffold.
Sulfonamide Formation:
Chemical Reactions Analysis
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide involves the inhibition of specific enzymes. For instance, it selectively inhibits carbonic anhydrase IX, an enzyme that is overexpressed in hypoxic tumor cells. By inhibiting this enzyme, the compound disrupts the pH regulation in tumor cells, leading to cell death . The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzene-1-sulfonamide can be compared with other benzenesulfonamide derivatives, such as:
N-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamides: These compounds also exhibit anticancer activities but differ in their structural features and specific enzyme targets.
Aryl thiazolone–benzenesulfonamides: These derivatives have shown significant inhibitory effects against various cancer cell lines and enzymes.
The uniqueness of this compound lies in its specific structural features and its selective inhibition of carbonic anhydrase IX, making it a promising candidate for targeted cancer therapy.
Properties
IUPAC Name |
3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c17-13-4-3-5-16(12-13)25(22,23)18-14-6-8-15(9-7-14)19-10-1-2-11-24(19,20)21/h3-9,12,18H,1-2,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZQWCVSBBWDJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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